molecular formula C19H16N6O3 B2525184 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide CAS No. 2034493-77-9

4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B2525184
CAS No.: 2034493-77-9
M. Wt: 376.376
InChI Key: BEJHNNVZYLAQBO-UHFFFAOYSA-N
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Description

4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines several heterocyclic moieties, making it a subject of extensive research.

Biochemical Analysis

Biochemical Properties

The compound 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide has been found to exhibit excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . It also possesses superior c-Met kinase inhibition ability at the nanomolar level . This suggests that it interacts with the c-Met kinase enzyme, potentially inhibiting its function.

Cellular Effects

In cellular processes, this compound has shown to have significant effects. It exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to possess superior c-Met kinase inhibition ability . This suggests that it may bind to the c-Met kinase enzyme, inhibiting its function and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Given its potent anti-tumor activity and c-Met kinase inhibition ability , it is likely that it has significant effects over time

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-4H-chromene-2-carboxamide lies in its specific combination of heterocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c26-14-9-16(28-15-4-2-1-3-13(14)15)19(27)21-12-7-8-24(10-12)18-6-5-17-22-20-11-25(17)23-18/h1-6,9,11-12H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHNNVZYLAQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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